Elomotecan

概要

説明

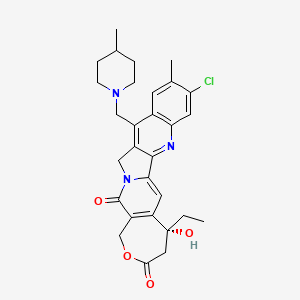

エロモテカン、別名BN80927は、ホモカンプトテシンファミリーに属するカンプトテシンアナログです。この化合物は、DNA複製と細胞分裂に重要な役割を果たすトポイソメラーゼIおよびIIの強力な阻害剤です。 エロモテカンは、さまざまな腫瘍細胞の増殖を抑制する上で大きな可能性を示しており、がん治療のための有望な候補となっています .

2. 製法

合成経路と反応条件: エロモテカンは、カンプトテシンの構造を修飾する一連の化学反応によって合成されます反応条件には、多くの場合、有機溶媒、触媒、制御された温度と圧力が含まれ、目的の化学変換が確実に実施されます .

工業生産方法: 工業的な設定では、エロモテカンの生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模な化学合成が関与しています。このプロセスには、結晶化、ろ過、クロマトグラフィーなどの複数の精製工程が含まれており、最終製品を純粋な形で得ています。 この化合物はその後、臨床使用に適した剤形に製剤化されます .

準備方法

Synthetic Routes and Reaction Conditions: Elomotecan is synthesized through a series of chemical reactions involving the modification of the camptothecin structureThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form. The compound is then formulated into a suitable dosage form for clinical use .

化学反応の分析

Structural Stability and Hydrolysis Reactions

Elomotecan’s β-hydroxylactone ring demonstrates reduced susceptibility to hydrolysis compared to camptothecin derivatives. This stability is critical for maintaining its active form in vivo:

-

Hydrolysis kinetics : The seven-membered ring undergoes slower pH-dependent hydrolysis than camptothecin’s six-membered analogue, delaying conversion to the inactive carboxylate form .

-

Impact on pharmacokinetics : Linear pharmacokinetics were observed in Phase I trials, with clearance (CL) inversely correlated with age (47% reduction at 60 years, 61% at 80 years) .

Table 1: Comparative Stability of this compound vs. Camptothecin

| Property | This compound | Camptothecin |

|---|---|---|

| Lactone ring size | 7-membered | 6-membered |

| Hydrolysis rate (pH 7.4) | Slow | Rapid |

| Plasma half-life | Prolonged | Short |

Metabolic Reactions

This compound undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, though specific isoforms remain uncharacterized in available literature. Key metabolic pathways inferred from structural analogs include:

-

Oxidation : Hydroxylation of aromatic rings or alkyl side chains.

-

Conjugation : Glucuronidation or sulfation of hydroxyl groups .

Table 2: Pharmacokinetic Parameters from Phase I Trials

| Dose (mg) | Clearance (L/h) | Half-life (h) | Severe Neutropenia (%) |

|---|---|---|---|

| 60 | Age-dependent | 12.8 ± 4.2 | 20 |

| 75 | Age-dependent | 14.1 ± 5.0 | 35 |

Mechanistic Interactions with Topoisomerases

This compound inhibits Topo I by stabilizing DNA-enzyme complexes, leading to DNA strand breaks. Unlike camptothecins, it also catalytically inhibits Topo II without stabilizing cleavable complexes :

-

Topo I inhibition : 10-fold higher potency than SN38 (active metabolite of irinotecan) .

-

Topo II inhibition : Non-poisoning mechanism reduces off-target toxicity .

Synthetic and Analytical Considerations

While synthetic routes for this compound are not fully disclosed in public literature, its homocamptothecin backbone suggests multi-step synthesis involving:

-

Lactone ring formation : Cyclization under controlled conditions to stabilize the β-hydroxylactone.

-

Chiral center introduction : Asymmetric catalysis to achieve the required stereochemistry .

Analytical methods for reaction monitoring include:

-

Mass spectrometry (MS) : Detects fragmentation patterns to quantify reaction intermediates .

-

Computational modeling : Reaction path Hamiltonian (RPH) analysis predicts energy barriers for key steps like lactone formation .

Clinical Implications of Reactivity

The stability of this compound’s lactone ring correlates with its clinical profile:

-

Dosing : 60 mg every 3 weeks (recommended dose) balances efficacy and toxicity .

-

Toxicity profile : Lower incidence of severe nausea/vomiting (2%) compared to irinotecan, attributed to reduced hydrolysis-driven GI toxicity .

This compound’s chemical design optimizes both reactivity and stability, enabling sustained Topo I inhibition with manageable toxicity. Further studies are needed to elucidate its full metabolic pathway and synthetic methodology.

科学的研究の応用

Elomotecan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of topoisomerases and the development of new anticancer agents.

Biology: Investigated for its effects on cell proliferation, apoptosis, and DNA damage response in various cell lines.

Medicine: Explored as a potential therapeutic agent for the treatment of advanced solid tumors and other malignancies.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用機序

エロモテカンは、複製と転写中のDNAのねじれを解消する役割を果たす酵素であるトポイソメラーゼIおよびIIの活性を阻害することで作用を発揮します。これらの酵素を阻害することで、エロモテカンはDNA損傷を誘発し、腫瘍細胞の細胞周期停止とアポトーシスにつながります。 この化合物は、トポイソメラーゼIとIIの両方を標的とする能力により、二重の作用機序を持ち、抗がん効果を高めます .

類似化合物:

トポテカン: トポイソメラーゼIを特異的に阻害する別のカンプトテシンアナログ。

イリノテカン: 大腸がんの治療に使用されるカンプトテシン誘導体であり、トポイソメラーゼIも標的としています。

ディフロモテカン: トポイソメラーゼIおよびIIに対して同様の阻害活性を示すホモカンプトテシンアナログ.

エロモテカンの独自性: エロモテカンは、トポイソメラーゼIとIIの両方を阻害するという独自の能力を持ち、これらの酵素のいずれか一方のみを標的とする、他のカンプトテシンアナログとは異なります。 この二重阻害機序は、より幅広い抗がん活性を提供し、どちらかの酵素の変化によって腫瘍が耐性になる可能性を低くします .

類似化合物との比較

Topotecan: Another camptothecin analog that specifically inhibits topoisomerase I.

Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer, also targeting topoisomerase I.

Diflomotecan: A homocamptothecin analog with similar inhibitory activity against topoisomerases I and II.

Uniqueness of Elomotecan: this compound’s unique ability to inhibit both topoisomerases I and II sets it apart from other camptothecin analogs, which typically target only one of these enzymes. This dual inhibition mechanism provides a broader spectrum of anticancer activity and reduces the likelihood of tumor resistance due to alterations in either enzyme .

生物活性

Elomotecan, also known as BN 80927, is a novel compound derived from the camptothecin family, specifically designed to target topoisomerases I and II, which are crucial enzymes involved in DNA replication and transcription. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical trials, and potential mechanisms of action.

Pharmacokinetics and Dosage

A Phase I clinical trial evaluated the pharmacokinetic profile of this compound administered as a 30-minute intravenous infusion. The study included 56 patients with advanced solid tumors and assessed doses ranging from 1.5 to 75 mg every three weeks. Key findings included:

- Linear Pharmacokinetics : this compound exhibited linear pharmacokinetics, with clearance rates decreasing with age. Specifically, clearance was reduced by 47% and 61% in patients aged 60 and 80 years, respectively, compared to those aged 30 years .

- Toxicity Profile : The most significant dose-limiting toxicity was neutropenia, with severe (grade 4) neutropenia observed in 20% of the patients at the recommended dose (60 mg). Other adverse effects included asthenia (5%), nausea (2%), and vomiting (2%) .

Efficacy in Clinical Trials

This compound has shown promising antitumor activity across various studies:

- Stable Disease : In the cohort receiving the recommended dose, 41.7% of patients achieved stable disease with a mean duration of 123.6 ± 43.4 days .

- Comparison with Other Agents : this compound demonstrated higher potency in reducing tumor cell proliferation compared to other reference anticancer agents targeting topoisomerases I and II .

This compound's mechanism involves dual inhibition of topoisomerases I and II:

- Topoisomerase Inhibition : It retains the topoisomerase I inhibitory action characteristic of camptothecin while also exhibiting catalytic inhibition of topoisomerase II. This dual action enhances its cytotoxic effects against various cancer cell lines .

- Induction of Apoptosis : The compound induces apoptosis through mitochondrial pathways, which may contribute to its efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

特性

IUPAC Name |

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQREZSTQZWNAG-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176608 | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220998-10-7 | |

| Record name | Elomotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elomotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Elomotecan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。